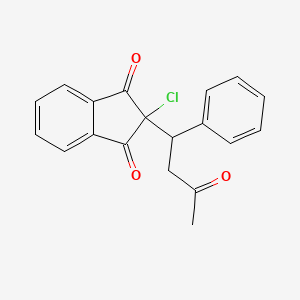

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-chloro-2-(3-oxo-1-phenylbutyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO3/c1-12(21)11-16(13-7-3-2-4-8-13)19(20)17(22)14-9-5-6-10-15(14)18(19)23/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRBRNJMOKYORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42581-23-7 | |

| Record name | 2-CHLORO-2-(3-OXO-1-PHENYL-BUTYL)-INDAN-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the indene-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the phenylbutyl group: This step often involves Friedel-Crafts alkylation, where a phenylbutyl halide reacts with the indene-dione core in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chloro group or to reduce the carbonyl groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione exhibit significant anticancer properties. The compound's ability to interact with specific enzymes or receptors involved in cancer cell proliferation is under investigation. For example, studies have shown that derivatives of indene-diones can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

Another promising application of this compound is its potential antimicrobial activity. Preliminary studies suggest that it may exhibit effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Organic Electronics

In the field of materials science, 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has been explored for use in organic electronic devices. Its unique electronic properties may allow it to function as an effective semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to facilitate charge transport .

Polymer Chemistry

The compound's reactivity also makes it suitable for incorporation into polymeric materials. By modifying polymer chains with this compound, researchers aim to enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating high-performance composites for industrial applications .

Synthesis and Optimization

The synthesis of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods are being utilized in industrial settings .

| Study | Findings |

|---|---|

| Study A: Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B: Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimal cytotoxicity. |

| Study C: Organic Electronics | Achieved high efficiency in OLED applications with improved charge mobility. |

Mechanism of Action

The mechanism of action of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenyl groups may facilitate binding to specific sites, while the indene-dione moiety could participate in redox reactions or other biochemical processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Electronic Effects: The pyridinyl group in pyrophthalone (PP) enhances π-conjugation, making it suitable as a semiconductor . In contrast, the hydrazono group in and enables metal ion binding, as seen in Cu²⁺ chemosensors .

- Steric and Reactivity Effects: Chloro-substituted derivatives (e.g., ) exhibit increased electrophilicity, favoring nucleophilic substitution or coordination chemistry.

Physical and Spectral Properties

- Spectroscopy: IR and NMR data for similar compounds (e.g., ) confirm keto-enol tautomerism, a common feature in indanediones .

Biological Activity

Chemical Structure and Properties

2-Chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione, also known by its CAS number 42581-23-7, is a synthetic organic compound notable for its complex structure, which includes a chloro group, a phenyl group, and an indene-dione moiety. The molecular formula is with a molecular weight of approximately 332.78 g/mol .

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the indene-dione core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the phenylbutyl group : Often involves Friedel-Crafts alkylation using a phenylbutyl halide in the presence of a Lewis acid catalyst.

The biological activity of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and phenyl groups may enhance binding affinity to specific sites, while the indene-dione moiety could participate in redox reactions or other biochemical processes. Research is ongoing to elucidate the exact pathways involved in its biological effects.

Pharmacological Potential

Preliminary studies suggest that this compound may have potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure also positions it as a candidate for materials science applications due to its electronic and optical properties .

Anti-Cancer Activity

Recent studies have indicated that compounds similar to 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione exhibit anti-cancer properties. This activity is often linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of indene-diones have shown promising results in preclinical models targeting various cancer types .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Indene-Diones : A study published in the Journal of Medicinal Chemistry reported that certain indene-diones exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as anti-cancer agents .

- Pharmacokinetics Analysis : Another investigation focused on the pharmacokinetics of similar compounds demonstrated favorable absorption and distribution profiles, suggesting that modifications to the indene-dione structure could enhance therapeutic efficacy .

Data Table: Biological Activity Summary

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione?

Methodological Answer:

The compound can be synthesized via condensation reactions using indene-dione precursors. A typical procedure involves reacting substituted 2-acylbenzoic acids with aryl aldehydes under basic conditions (e.g., sodium methoxide in ethyl acetate). For example, phthalide derivatives are condensed with benzaldehyde analogs to form the indene-dione core, followed by chloro-functionalization via halogenation agents like N-chlorosuccinimide (NCS) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How should researchers characterize this compound’s structural integrity?

Methodological Answer:

Key characterization techniques include:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity (e.g., chloro and phenyl group integration). IR spectroscopy validates carbonyl stretches (~1700–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M–Cl]+ fragments).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced: What reaction mechanisms govern the substitution of the chloro group in this compound?

Methodological Answer:

The chloro group undergoes nucleophilic substitution under basic or acidic conditions. For instance:

- SN2 Mechanism : In polar aprotic solvents (e.g., DMF), nucleophiles like amines displace chlorine, forming amine derivatives.

- Electrophilic Aromatic Substitution : Activating groups on the phenyl ring direct substitutions (e.g., nitration or sulfonation) .

Note: Reaction kinetics should be monitored via HPLC to track intermediate formation .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Conflicts between NMR/IR predictions and experimental data may arise from:

- Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational changes.

- Tautomerism : Compare DFT-calculated spectra (e.g., Gaussian 09) with experimental data to identify dominant tautomers .

- Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., bond lengths/angles) .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Catalysis : Use p-toluenesulfonic acid (p-TSA) to accelerate cyclization steps .

- Solvent Optimization : Polar solvents (e.g., DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 60–80°C for exothermic reactions to prevent decomposition .

- Byproduct Analysis : TLC or GC-MS identifies competing pathways (e.g., over-oxidation) .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers evaluate this compound’s biological activity?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram– strains) .

- Molecular Docking : Use MOE or AutoDock to predict binding to targets (e.g., kinase enzymes) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: What computational tools model this compound’s reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Gaussian 09 or ORCA for HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects using GROMACS .

- PubChem Tools : Leverage canonical SMILES and InChI keys for database comparisons .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) .

- Recrystallization : Dissolve in hot ethanol, then cool to –20°C for crystal growth .

Advanced: How to design experiments assessing environmental fate and ecotoxicity?

Methodological Answer:

- Environmental Partitioning : Measure logP values (octanol-water) to predict bioaccumulation .

- Degradation Studies : Expose to UV light or microbial consortia, then track metabolites via LC-MS .

- Ecotoxicology : Use Daphnia magna or algal models for acute/chronic toxicity testing under OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.